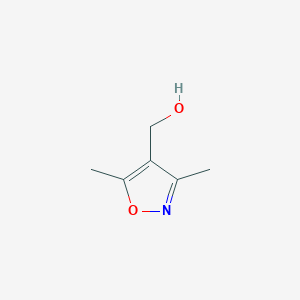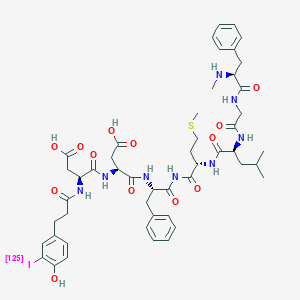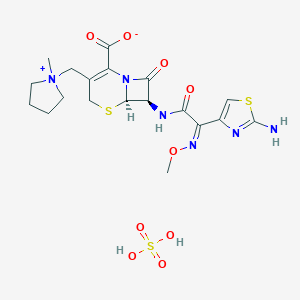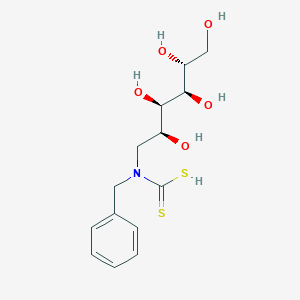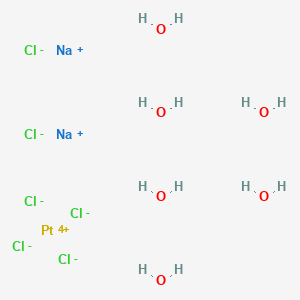
Sodium hexachloroplatinate(IV) hexahydrate
Übersicht
Beschreibung
Sodium hexachloroplatinate(IV) hexahydrate, with the chemical formula Na2PtCl6 · 6H2O, is an inorganic compound. It consists of the sodium cation (Na+) and the hexachloroplatinate anion ([PtCl6]2-). The compound is commonly used as a precursor for platinum (Pt) complexes and as a catalyst in various reactions. Anhydrous sodium hexachloroplatinate appears yellow, but it tends to form the orange hexahydrate upon exposure to humid air .
Synthesis Analysis
Sodium hexachloroplatinate(IV) hexahydrate can be synthesized by reacting chloroplatinic acid (H2PtCl6) with sodium chloride (NaCl) in water. The resulting compound crystallizes as the hexahydrate form, Na2PtCl6 · 6H2O .Molecular Structure Analysis
The compound’s linear formula is Na2PtCl6 · 6H2O. It contains two sodium ions (Na+), one hexachloroplatinate anion ([PtCl6]2-), and six water molecules (H2O) coordinated around the platinum center. The hexahydrate form contributes to its orange color and stability .Chemical Reactions Analysis
- Photoreductive Deposition : Sodium hexachloroplatinate(IV) hexahydrate serves as a precursor for photoreductive deposition of metallic platinum on various substrates, including photoactive protein films. These films have potential applications as biohybrid catalysts .
- Platinum Nanoparticle Synthesis : The compound is involved in the synthesis of platinum nanoparticles, often using glutathione as a reducing agent .
Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Synthesis
Sodium hexachloroplatinate(IV) hexahydrate serves as a catalyst in various chemical reactions. It is particularly useful in the preparation of platinum complexes, which are essential in numerous catalytic processes . The compound’s ability to facilitate reactions by providing platinum ions makes it valuable for synthesizing complex organic molecules.
Synthesis of Platinum Nanoparticles
This compound is instrumental in the synthesis of platinum nanoparticles , which have a wide range of applications, including in medicine , electronics , and catalysis . Researchers use reducing agents like glutathione to convert Sodium hexachloroplatinate(IV) hexahydrate into nanoparticles, which can then be utilized in various nanotechnological applications.
Biohybrid Catalyst Development
Sodium hexachloroplatinate(IV) hexahydrate can be used as a precursor for the photoreductive deposition of metallic platinum on substrates such as photoactive protein films . These biohybrid catalysts have potential applications in bioelectronics and biosensing , bridging the gap between biological systems and electronic devices.
Wirkmechanismus
Target of Action
Sodium hexachloroplatinate(IV) hexahydrate is primarily used as a source of platinum in the preparation of platinum complexes . It is also used in the synthesis of platinum nanoparticles . The primary targets of this compound are therefore the substrates involved in these reactions.
Mode of Action
The compound acts as a precursor for the photoreductive deposition of metallic platinum on various substrates . This involves the compound interacting with its targets and undergoing a series of chemical reactions to form platinum complexes or nanoparticles .
Biochemical Pathways
It is known that the compound is involved in the synthesis of platinum complexes and nanoparticles . These products can have various applications, including use as catalysts in organic reactions .
Result of Action
The primary result of the action of sodium hexachloroplatinate(IV) hexahydrate is the formation of platinum complexes and nanoparticles . These products can be used in various applications, including as catalysts in organic reactions .
Action Environment
The action of sodium hexachloroplatinate(IV) hexahydrate can be influenced by environmental factors. For instance, the compound is soluble in water , which can affect its reactivity and the efficiency of its use in reactions. Additionally, it has been noted that anhydrous sodium hexachloroplatinate, which is yellow, tends to form the orange hexahydrate upon storage in humid air . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity and temperature .
Eigenschaften
IUPAC Name |
disodium;hexachloroplatinum(2-);hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFQOIBWJITQRI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12Na2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Sodium hexachloroplatinate(IV) hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21711 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
19583-77-8 | |
| Record name | Natriumchloroplatinat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about Sodium Hexachloroplatinate(IV) Hexahydrate can be obtained from the Nuclear Quadrupole Resonance (NQR) study?
A1: The NQR study [] focused on analyzing the chlorine atoms within Sodium Hexachloroplatinate(IV) Hexahydrate. While the abstract doesn't provide specific results, this type of analysis can reveal information about:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




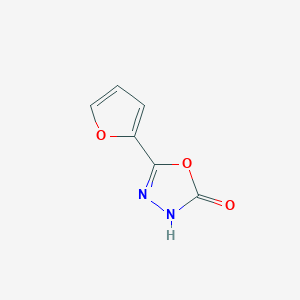
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)



